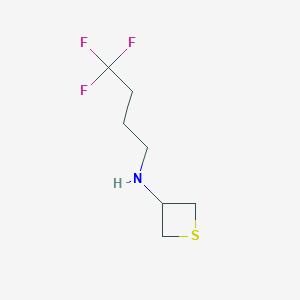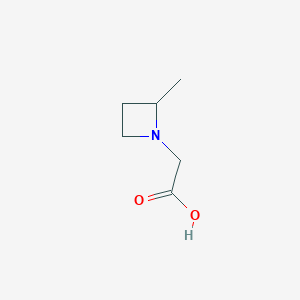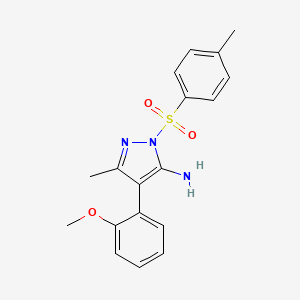![molecular formula C13H17Cl3F3N3O B13002769 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-piperazin-1-ylacetamide dihydrochloride](/img/structure/B13002769.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-piperazin-1-ylacetamide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(piperazin-1-yl)acetamide dihydrochloride typically involves multiple steps, starting with the preparation of the core phenyl ring substituted with chloro and trifluoromethyl groups. The piperazine moiety is then introduced through nucleophilic substitution reactions. The final step involves the formation of the acetamide linkage under controlled conditions, followed by the conversion to the dihydrochloride salt for enhanced stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to remove impurities and achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(piperazin-1-yl)acetamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents on the phenyl ring or the piperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(piperazin-1-yl)acetamide dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.
Industry: Utilized in the development of new materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(piperazin-1-yl)acetamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability, contributing to its overall efficacy .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(piperazin-1-yl)acetamide
- N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(morpholin-4-yl)acetamide
Uniqueness
N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(piperazin-1-yl)acetamide dihydrochloride stands out due to its dihydrochloride salt form, which enhances its solubility and stability compared to similar compounds. Additionally, the presence of the trifluoromethyl group imparts unique pharmacological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C13H17Cl3F3N3O |
|---|---|
Peso molecular |
394.6 g/mol |
Nombre IUPAC |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-piperazin-1-ylacetamide;dihydrochloride |
InChI |
InChI=1S/C13H15ClF3N3O.2ClH/c14-11-2-1-9(7-10(11)13(15,16)17)19-12(21)8-20-5-3-18-4-6-20;;/h1-2,7,18H,3-6,8H2,(H,19,21);2*1H |
Clave InChI |
AOTDTBCTKXLUIU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B13002692.png)
![(3-Azabicyclo[3.1.0]hexan-2-yl)methanol](/img/structure/B13002698.png)
![tert-Butyl ((3aS,6aR)-6a-methylhexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate](/img/structure/B13002707.png)
![6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13002723.png)
![1H-Pyrazolo[3,4-d]pyridazine](/img/structure/B13002725.png)

![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine](/img/structure/B13002730.png)

![Methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13002743.png)


![3-(2-Chloro-phenyl)-5-(2,6-dichloro-benzylsulfanyl)-4-phenyl-4H-[1,2,4]triazole](/img/structure/B13002761.png)
